

# Application Notes and Protocols: AZD-8529 Mesylate In Vitro Assays

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Compound of Interest

Compound Name: AZD-8529 mesylate

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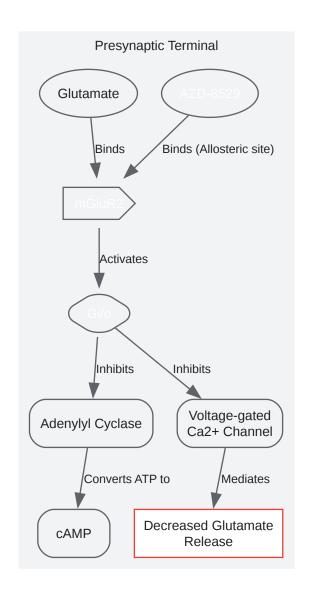
This document provides detailed application notes and protocols for the in vitro characterization of **AZD-8529 mesylate**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The provided information is intended to guide researchers in setting up and performing key assays to evaluate the pharmacological properties of this compound.

### **Mechanism of Action**

**AZD-8529 mesylate** is a positive allosteric modulator of mGluR2, meaning it binds to a site on the receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate.[2][3] AZD-8529 is highly selective for mGluR2.[4][5]

Below is a diagram illustrating the signaling pathway of mGluR2 and the role of AZD-8529.





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Caption: Signaling pathway of mGluR2 modulation by AZD-8529.

## **Quantitative Data Summary**

The following table summarizes the in vitro pharmacological data for AZD-8529 mesylate.



Parameter	Value	Assay Type	Cell Line	Source
Binding Affinity (Ki)	16 nM	Radioligand Binding	Not Specified	[2]
EC50	195 ± 62 nM	[ <sup>35</sup> S]GTPyS Binding	CHO cells expressing human mGluR2	[3]
EC50	285 ± 20 nM	Fluorescence- based Assay	HEK293 cells expressing human mGluR2	[3][4][5][6]
Emax	110 ± 11%	[³⁵S]GTPγS Binding	CHO cells expressing human mGluR2	[3]
mGluR5 PAM EC50	3.9 μΜ	Not Specified	HEK cells	[2]
mGluR8 Antagonism IC50	23 μΜ	Not Specified	HEK cells	[2]

## **Experimental Protocols**

Detailed methodologies for key in vitro experiments are provided below.

# Radioligand Binding Assay for Affinity Determination (Ki)

This protocol is a generalized procedure for determining the binding affinity of AZD-8529 to mGluR2.

Objective: To determine the equilibrium dissociation constant (Ki) of AZD-8529 for mGluR2.

#### Materials:

- Membranes from CHO or HEK293 cells expressing human mGluR2.
- Radioligand (e.g., [3H]-LY341495 or a suitable labeled mGluR2 antagonist).





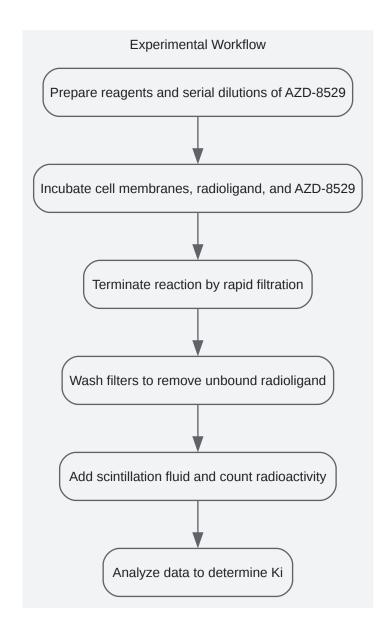


<ul> <li>AZD-852</li> </ul>	.9 mesylate.
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- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- · Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Workflow:





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Caption: General workflow for a radioligand binding assay.

#### Procedure:

- Prepare serial dilutions of AZD-8529 mesylate in assay buffer.
- In a 96-well plate, add in the following order: assay buffer, a fixed concentration of radioligand, and varying concentrations of AZD-8529 or vehicle.



- To initiate the binding reaction, add the cell membranes to each well.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a saturating concentration of a nonlabeled competing ligand.
- Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

# [35S]GTPyS Binding Assay for Functional Activity (EC50 and Emax)

This assay measures the functional activation of G-proteins coupled to mGluR2.

Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.

#### Materials:

- Membranes from CHO cells expressing human mGluR2.[3]
- [35S]GTPyS.
- Guanosine diphosphate (GDP).
- L-glutamate.
- AZD-8529 mesylate.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4.



Scintillation Proximity Assay (SPA) beads (optional).

#### Procedure:

- Prepare serial dilutions of AZD-8529 mesylate and L-glutamate in assay buffer.
- In a 96-well plate, add cell membranes, GDP, and varying concentrations of AZD-8529.
- Add a fixed, sub-maximal concentration of L-glutamate.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate the plate at 30°C for 30-60 minutes.
- If using SPA beads, add them and centrifuge the plate.
- Measure the radioactivity using a scintillation counter.
- Basal binding is determined in the absence of any agonist or modulator.
- Data are plotted as a concentration-response curve to determine the EC50 and Emax of AZD-8529 in the presence of glutamate.[3]

### Fluorescence-Based Assay for Selectivity Profiling

This assay is used to assess the selectivity of AZD-8529 across different mGluR subtypes.

Objective: To determine if AZD-8529 potentiates the activity of other mGluR subtypes.

#### Materials:

- HEK293 cell lines individually expressing different human mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, 8).[3]
- A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- L-glutamate or a subtype-selective agonist.



#### AZD-8529 mesylate.

#### Procedure:

- Plate the different HEK293-mGluR cell lines in 96-well plates and grow to confluence.
- Load the cells with the calcium indicator dye according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Add varying concentrations of AZD-8529 to the wells and incubate for a short period.
- Add a fixed concentration of L-glutamate (or another appropriate agonist) to stimulate the receptors.
- Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- The potentiation of the agonist response by AZD-8529 is calculated and compared across the different mGluR subtypes. AZD-8529 has been shown to not produce positive allosteric modulator responses at 20-25 μM on mGluR1, 3, 4, 5, 6, 7, and 8 subtypes.[3][4]

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